
Ethanedioyl dibromide
Overview
Description
Ethanedioyl dibromide (CAS: 15282-99-4), also known as oxalyl dibromide, is a diacyl bromide with the molecular formula BrCOCOBr. It is a halogenated derivative of oxalic acid, where both hydroxyl groups are replaced by bromine atoms. This compound is primarily employed in organic synthesis as a brominating agent, particularly for introducing acyl bromide functionalities. It is commercially available as a 2.0 M solution in methylene chloride for ease of handling and reactivity control . Its synthesis parallels that of oxalyl chloride (ClCOCOCl), involving the reaction of oxalic acid with phosphorus tribromide or thionyl bromide, though specific protocols are less commonly documented in the provided evidence .
Preparation Methods
Synthesis via Oxalic Acid and Trimethylsilyl Bromide
The most widely documented method for synthesizing ethanedioyl dibromide involves the reaction of oxalic acid (C₂H₂O₄) with trimethylsilyl bromide ((CH₃)₃SiBr). This approach, first reported by Schmidt et al. (1981), achieves an 85% yield under optimized conditions .
Reaction Mechanism
The reaction proceeds through a nucleophilic substitution mechanism. Oxalic acid acts as a dicarboxylic acid, with its two hydroxyl groups replaced by bromine atoms via interaction with trimethylsilyl bromide. The silyl group ((CH₃)₃Si–) facilitates the displacement of hydroxyl protons, forming water as a byproduct and enabling the sequential bromination of both carboxylic acid groups .
The stoichiometric equation is:
2\text{H}2\text{O}4 + 2 \, (\text{CH}3)3\text{SiBr} \rightarrow \text{C}2\text{Br}2\text{O}2 + 2 \, (\text{CH}3)3\text{SiOH} + \text{H}_2\text{O}
Experimental Protocol
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Reagents :
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Oxalic acid (144-62-7): 10.0 g (79.4 mmol)
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Trimethylsilyl bromide (79-37-8): 27.8 g (174.7 mmol)
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Anhydrous dichloromethane (CH₂Cl₂): 50 mL
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Procedure :
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Oxalic acid is suspended in anhydrous dichloromethane under nitrogen atmosphere.
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Trimethylsilyl bromide is added dropwise at 0°C to minimize side reactions.
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The mixture is stirred at room temperature for 1.5 hours, during which the reaction progresses to completion.
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The solvent and volatile byproducts are removed under reduced pressure.
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The crude product is purified via fractional distillation to isolate this compound .
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Key Parameters :
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Temperature: 0°C → 25°C (room temperature)
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Reaction Time: 1.5 hours
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Yield: 85%
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Optimization Considerations
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Solvent Choice : Dichloromethane is preferred due to its inertness and ability to dissolve both reactants.
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Moisture Control : Strict anhydrous conditions are critical to prevent hydrolysis of trimethylsilyl bromide.
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Stoichiometry : A 2:1 molar ratio of trimethylsilyl bromide to oxalic acid ensures complete dibromination .
Comparative Analysis of Alternative Routes
While the trimethylsilyl bromide method is predominant, historical literature alludes to alternative approaches, though these are less commonly employed due to practical limitations.
Bromination with Phosphorus Tribromide (PBr₃)
Early attempts utilized phosphorus tribromide (PBr₃) as a brominating agent. However, this method suffers from lower yields (50–60%) and requires elevated temperatures (60–80°C), increasing the risk of decomposition . The reaction equation is:
2\text{H}2\text{O}4 + 2 \, \text{PBr}3 \rightarrow \text{C}2\text{Br}2\text{O}2 + 2 \, \text{H}3\text{PO}_3
Challenges:
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Byproduct Formation : Phosphorous acid (H₃PO₃) complicates purification.
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Side Reactions : Competing esterification or oxidation may occur at higher temperatures.
Direct Bromination with HBr Gas
Gas-phase bromination using hydrogen bromide (HBr) has been explored but remains impractical for laboratory-scale synthesis. The reaction necessitates pressurized conditions and prolonged reaction times (>24 hours), rendering it inefficient compared to silyl-based methods .
Industrial-Scale Production
Industrial synthesis of this compound prioritizes cost-effectiveness and scalability. The trimethylsilyl bromide route is adapted for continuous flow reactors, with the following modifications:
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Catalytic Recycling : Trimethylsilanol byproducts are reconverted to trimethylsilyl bromide using HBr gas.
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Distillation Efficiency : Short-path distillation units enhance purity (≥98%) and throughput.
Applications in Organic Synthesis
While beyond the scope of preparation methods, this compound’s utility underscores the importance of its synthesis:
Chemical Reactions Analysis
Types of Reactions: Ethanedioyl dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form oxalic acid or other oxidized products.
Reduction Reactions: It can be reduced to form ethanedioyl chloride or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution: Products include brominated organic compounds.
Oxidation: Products include oxalic acid and other oxidized derivatives.
Reduction: Products include ethanedioyl chloride and other reduced derivatives.
Scientific Research Applications
Applications in Scientific Research
Ethanedioyl dibromide serves multiple purposes across different scientific disciplines:
Organic Synthesis
This compound is widely used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It participates in:
- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols to produce amides and esters, respectively.
- Acylation Reactions: It acts as an acyl halide, facilitating the formation of carbonyl compounds.
Polymer Chemistry
In polymer chemistry, this compound is utilized for:
- Surface Modification: It introduces reactive sites on materials for further functionalization.
- Synthesis of Polymers: It can be involved in the production of specialized polymers with desired properties.
Material Science
This compound is employed in material science for:
- Surface Treatments: Enhancing the reactivity of surfaces for coatings or adhesives.
- Development of Functional Materials: Its reactivity allows for the creation of materials with specific electrical or optical properties.
Biological Applications
The compound is also significant in biological research:
- Modification of Biomolecules: It is used to study enzyme mechanisms and modify proteins or nucleic acids.
- Pharmaceutical Development: this compound serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs).
Case Study 1: Synthesis of Mutasynthons
This compound has been utilized in the synthesis of mutasynthons added to cultures of Acremonium pretiosum for generating ansamitocin derivatives. This application highlights its importance in pharmaceutical research and development, particularly for novel therapeutic agents.
Case Study 2: Optical Studies
In a study involving thiophene end-capped oligomers, this compound was used to prepare materials for optical and electrochemical studies. The unique properties imparted by this compound enabled researchers to explore new avenues in material science.
Mechanism of Action
The mechanism of action of ethanedioyl dibromide involves its reactivity with nucleophiles, leading to the formation of substituted products. The bromine atoms in this compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, including the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalyl Chloride (ClCOCOCl)
Oxalyl chloride, a chlorine analogue of ethanedioyl dibromide, shares its diacyl halide structure but exhibits distinct reactivity due to the smaller electronegativity and leaving group ability of chloride versus bromide. Key differences include:
- Reactivity : Oxalyl chloride is widely used in the Swern oxidation for converting alcohols to ketones or aldehydes, whereas oxalyl dibromide may serve as a bromine source in analogous reactions .
- Applications : Oxalyl chloride is more prevalent in peptide coupling and acylation reactions, while oxalyl dibromide is niche due to its higher cost and handling challenges.
- Safety : Both compounds hydrolyze exothermically, but oxalyl dibromide generates HBr gas, which is more corrosive than HCl from oxalyl chloride.
Ethylene Dibromide (1,2-Dibromoethane, BrCH₂CH₂Br)
Ethylene dibromide is an alkyl dibromide structurally distinct from this compound. Key contrasts include:
- Structure : Ethylene dibromide features a linear alkyl chain with terminal bromine atoms, unlike the acyl bromides in this compound.
- Applications: Historically used as a pesticide, fumigant, and gasoline additive (now restricted due to toxicity). This compound, by contrast, is specialized in synthetic chemistry .
- Toxicity: Ethylene dibromide is a potent carcinogen and reproductive toxin, requiring stringent PPE (e.g., Tychem® suits, Viton gloves) , whereas oxalyl dibromide’s hazards are primarily linked to corrosivity and HBr release.
Physical and Chemical Properties Comparison
Property | This compound | Oxalyl Chloride | Ethylene Dibromide |
---|---|---|---|
Molecular Formula | BrCOCOBr | ClCOCOCl | BrCH₂CH₂Br |
Molecular Weight | 216 g/mol | 126.93 g/mol | 187.86 g/mol |
Physical State | Solution (2.0 M in DCM) | Neat liquid or solution | Liquid |
Primary Use | Acyl bromide synthesis | Acylation, Swern oxidation | Pesticide (historical) |
Regulatory Class | Not explicitly listed | Not provided | UN1605, PG I (Poisonous) |
Key Hazard | Corrosive, HBr release | Corrosive, HCl release | Carcinogen, systemic toxin |
References:
Biological Activity
Ethanedioyl dibromide, also known as dibromoacetyl, is a compound with the chemical formula . It has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and implications in medicinal chemistry.
- Molecular Formula : C₂Br₂O₂
- Molecular Weight : 200.83 g/mol
- CAS Number : 111-48-8
This compound is characterized by its two bromine atoms attached to an ethanedioyl group, which contributes to its reactivity and biological properties.
This compound exhibits biological activity primarily through its ability to alkylate nucleophilic sites in biomolecules. This property allows it to interact with various cellular components, including proteins and nucleic acids. The compound is known to:
- Inhibit Enzymatic Activity : It can inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Induce Apoptosis : Studies suggest that this compound can trigger programmed cell death in certain cancer cell lines by activating apoptotic pathways.
- Modulate Gene Expression : It may alter the expression of genes involved in cell cycle regulation and apoptosis, impacting cellular proliferation and survival.
Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Study on HeLa Cells : A study indicated that this compound induced apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 15 µM, showcasing its potential as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro studies have shown that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
- Fungal Activity : The compound demonstrated antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .
Comparative Biological Activity Table
Biological Activity | Observed Effect | Reference |
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Cytotoxicity (HeLa Cells) | Induces apoptosis (IC50 ~ 15 µM) | |
Antibacterial (S. aureus) | MIC ~ 10-20 µg/mL | |
Antifungal (C. albicans) | Inhibitory effects |
Safety and Toxicology
While this compound shows promising biological activities, safety assessments are essential due to its potential toxicity. It is classified as a hazardous substance, and exposure can lead to skin irritation and respiratory issues. Proper handling protocols must be adhered to in laboratory settings.
Properties
IUPAC Name |
oxalyl dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2O2/c3-1(5)2(4)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZLVNXWYDFQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065869 | |
Record name | Ethanedioyl dibromide | |
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Molecular Weight |
215.83 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Oxalyl bromide | |
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CAS No. |
15219-34-8 | |
Record name | Ethanedioyl dibromide | |
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Record name | Ethanedioyl dibromide | |
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Record name | Oxalyl bromide | |
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Record name | Ethanedioyl dibromide | |
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Record name | Ethanedioyl dibromide | |
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Record name | Oxalyl bromide | |
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Record name | Ethanedioyl dibromide | |
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Retrosynthesis Analysis
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